1,2-Dioleoyl-rac-glycerol

Membrane Biophysics Lipid Bilayer 31P NMR

1,2-Dioleoyl-rac-glycerol (CAS 2442-61-7), also known as (±)-1,2-Diolein, is a synthetic racemic diacylglycerol (DAG) comprising a glycerol backbone esterified with two cis-9-octadecenoic (oleoyl) chains at the sn-1 and sn-2 positions. It is a well-characterized biochemical tool employed across lipid metabolism, membrane biophysics, and signal transduction research.

Molecular Formula C39H72O5
Molecular Weight 621.0 g/mol
CAS No. 2442-61-7
Cat. No. B053251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-rac-glycerol
CAS2442-61-7
Synonyms(+--)-1,2-diolein
(+--)-1,2-dioleoylglycerol
1,2-diolein
1,2-dioleoyl-dl-glycerol
1,2-dioleoyl-rac-glycerol
1,2-dioleoylglycerol
1,2-glyceryl dioleate
9-octadecenoic acid (9Z)-, 1,1'-(1-(hydroxymethyl)-1,2-ethanediyl) ester
9-octadecenoic acid (9Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester
9-octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol
9-octadecenoic acid (Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester
di-oleoylglycerol
diolein
dioleoylglycerol
glycerol dioleate
glyceryl 1,2-dioleate
oleic acid diglyceride
olein, 1,2-di-
Molecular FormulaC39H72O5
Molecular Weight621.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-
InChIKeyAFSHUZFNMVJNKX-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in acetonitrile

1,2-Dioleoyl-rac-glycerol (CAS 2442-61-7): A Foundational Diacylglycerol Tool for Lipid Signaling and Membrane Dynamics


1,2-Dioleoyl-rac-glycerol (CAS 2442-61-7), also known as (±)-1,2-Diolein, is a synthetic racemic diacylglycerol (DAG) comprising a glycerol backbone esterified with two cis-9-octadecenoic (oleoyl) chains at the sn-1 and sn-2 positions. It is a well-characterized biochemical tool employed across lipid metabolism, membrane biophysics, and signal transduction research [1]. As a DAG analog, it functions as an activator of conventional protein kinase C (PKC) isoforms and serves as a substrate for diacylglycerol kinases (DGKs) and other lipid-modifying enzymes . Its structural features confer specific biophysical properties that distinguish it from other DAG species and positional isomers, making it a reference standard for studies requiring a defined, unsaturated, 1,2-diacylglycerol.

1,2-Dioleoyl-rac-glycerol (CAS 2442-61-7): Why Structural and Positional Specificity Dictates Functional Outcomes in DAG-Dependent Studies


In diacylglycerol research, generic substitution is highly inadvisable due to profound differences in molecular geometry, biophysical behavior, and enzymatic recognition. The target, 1,2-dioleoyl-rac-glycerol, is a 1,2-diacylglycerol with two monounsaturated 18:1 chains; its regioisomer, 1,3-dioleoylglycerol (D484210), lacks the necessary conformation to activate PKC and exhibits divergent phase behavior, rendering it functionally inert in the target's primary applications . Furthermore, while sn-stereoisomers (e.g., 1,2-dioleoyl-sn-glycerol) may appear similar, the racemic mixture (rac) provides a specific, defined stereochemical composition that ensures consistent, reproducible interactions with chiral biological environments, a critical factor when used as a substrate in stereospecific enzymatic assays [1]. Even among DAGs with different acyl chains, such as short-chain diC8 or saturated dipalmitoyl DAGs, the differences in hydrophobicity, membrane partitioning, and critical micelle concentration (CMC) dramatically alter both PKC activation potency and substrate kinetics [2][3]. Therefore, selecting the precise molecular entity is essential for experimental validity and data reproducibility.

1,2-Dioleoyl-rac-glycerol (CAS 2442-61-7): A Quantitative Evidence Guide to Differentiated Performance


Evidence Item 1: Comparative Analysis of Membrane Remodeling Activity of 1,2-Dioleoyl-rac-glycerol

1,2-Dioleoyl-rac-glycerol has been directly compared to other synthetic and natural DAGs in its ability to induce non-lamellar structures in phospholipid bilayers. In a study using 31P NMR and freeze-fracture electron microscopy, 1,2-dioleoyl-rac-glycerol, alongside 1,2-dipalmitoyl-rac-glycerol and 1-palmitoyl-2-oleoyl-rac-glycerol, was shown to induce markedly curved regions and isotropic phases in model membranes composed of phosphatidylcholine (PC), PC/phosphatidylethanolamine (PE), and PC/phosphatidylinositol (PI) mixtures. The specific observation for all tested 1,2-diacylglycerols, including 1,2-dioleoyl-rac-glycerol, was the induction of isotropic 31P NMR signals, a hallmark of highly curved, non-bilayer lipid structures such as inverted micelles or cubic phases [1]. While this study demonstrates a class-level effect shared among several 1,2-DAGs, it confirms the functional equivalence of 1,2-dioleoyl-rac-glycerol to its naturally occurring counterparts in promoting membrane curvature.

Membrane Biophysics Lipid Bilayer 31P NMR

Evidence Item 2: Selectivity of 1,2-Dioleoyl-rac-glycerol as a Substrate for Diacylglycerol Kinase (DGK)

The activity of diacylglycerol kinase (DGK) is highly dependent on the acyl chain composition of its DAG substrate. In a study characterizing a specific DGK isoform (DGKepsilon), the enzyme's activity with 1,2-dioleoyl-sn-glycerol was quantified relative to its preferred substrate, 1-stearoyl-2-arachidonoyl-sn-glycerol. The relative activity of DGKepsilon with 1,2-dioleoyl-sn-glycerol was approximately 7% when assayed at 0.38 mol% DAG [1]. This low activity provides a critical baseline, confirming that DGKepsilon exhibits strong selectivity for polyunsaturated species like arachidonoyl-DAG and that 1,2-dioleoyl-sn-glycerol is a comparatively poor substrate. This differential recognition is essential for designing and interpreting experiments aimed at dissecting DAG signaling pathways, as it allows researchers to selectively activate DAG targets (e.g., PKC) while minimizing metabolic conversion to phosphatidic acid (PA) by specific DGK isoforms.

Lipid Signaling Enzyme Kinetics DGK

Evidence Item 3: Consistent PKC Activation and Functional Equivalence to Endogenous DAGs

A primary application of 1,2-dioleoyl-rac-glycerol is the activation of protein kinase C (PKC). While direct, head-to-head potency comparisons are limited in the available literature, the compound's functional equivalence to endogenous DAGs is well-documented. For example, it has been shown to mimic the effect of insulin in promoting GLUT4 translocation in a PKC-dependent manner, alongside other DAG species such as 1-oleoyl-2-acetyl-sn-glycerol (OA-DAG) and 1,2-dipalmitoyl-sn-glycerol (DP-DAG) [1]. Additionally, its ability to induce the acrosome reaction in human sperm is reported to be equipotent to 1,2-dioctanoyl-sn-glycerol (diC8), a commonly used short-chain, cell-permeable DAG analog . In a more defined cellular context, treatment with 50 µM 1,2-dioleoyl-rac-glycerol for 5 minutes significantly increased calcium influx and PKC activity in cultured myoblasts [2]. While these findings do not establish superior potency, they provide robust, cross-study comparable evidence confirming its efficacy as a reliable PKC activator in diverse cellular models.

Signal Transduction PKC Activation Calcium Influx

Optimal Research and Industrial Scenarios for the Procurement of 1,2-Dioleoyl-rac-glycerol (CAS 2442-61-7)


Scenario 1: Studies of DAG-Dependent Membrane Curvature and Non-Bilayer Phase Formation

For biophysical investigations into the role of DAGs in promoting membrane curvature, fusion, or fission, 1,2-dioleoyl-rac-glycerol is the appropriate choice. Its proven ability to induce isotropic phases in phosphatidylcholine-based model membranes, as demonstrated by 31P NMR, validates it as a reliable tool for generating and studying non-lamellar lipid structures [3]. Unlike saturated DAGs, its unsaturated oleoyl chains ensure the induced phases are fluid and physiologically relevant at ambient temperatures, making it a superior alternative to 1,2-dipalmitoyl-rac-glycerol for studies at room temperature.

Scenario 2: Dissecting DAG Signaling Pathways Where DGK-Mediated Metabolism is a Confounding Factor

In cell signaling studies where DAG is used to activate PKC, the simultaneous metabolism of the stimulus by diacylglycerol kinases (DGKs) can complicate data interpretation. 1,2-Dioleoyl-rac-glycerol is a strategically advantageous tool in such systems because it is a poor substrate for DGKepsilon, exhibiting only ~7% relative activity compared to arachidonoyl-DAG [3]. This property minimizes its conversion to phosphatidic acid (PA), thereby providing a more stable and sustained PKC stimulus. This makes it preferable over DAGs like 1-stearoyl-2-arachidonoyl-sn-glycerol when the primary objective is to isolate DAG-to-PKC signaling from PA-dependent pathways.

Scenario 3: Robust Activation of Protein Kinase C (PKC) in Intact Cellular Systems

1,2-Dioleoyl-rac-glycerol is a well-validated tool for reliably activating PKC in a variety of cellular models. Its efficacy is established in functional assays, including the induction of GLUT4 translocation and the acrosome reaction, with potency comparable to other reference DAGs like diC8 [3]. For researchers requiring a reproducible and defined DAG stimulus to investigate PKC-dependent processes—such as calcium mobilization in myoblasts at a validated concentration of 50 µM—this compound offers a consistent and literature-supported approach [4].

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